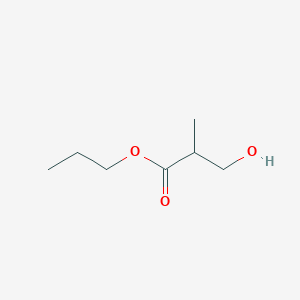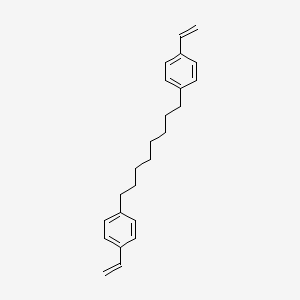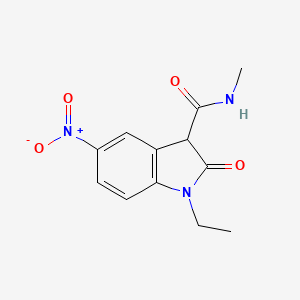silane CAS No. 144534-61-2](/img/structure/B12556436.png)
[(Cyclopent-3-en-1-yl)methoxy](triphenyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Cyclopent-3-en-1-yl)methoxysilane is a chemical compound with the molecular formula C24H24OSi It is known for its unique structure, which includes a cyclopentene ring attached to a methoxy group and bonded to a triphenylsilane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Cyclopent-3-en-1-yl)methoxysilane typically involves the reaction of cyclopent-3-en-1-ylmethanol with triphenylchlorosilane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane compound. The general reaction scheme is as follows:
Cyclopent-3-en-1-ylmethanol+TriphenylchlorosilaneBase(Cyclopent-3-en-1-yl)methoxysilane+HCl
Industrial Production Methods
Industrial production of (Cyclopent-3-en-1-yl)methoxysilane follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the quality and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
(Cyclopent-3-en-1-yl)methoxysilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can convert the silane to its corresponding silane hydride.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Silanol derivatives.
Reduction: Silane hydrides.
Substitution: Various substituted silanes depending on the reagents used.
Scientific Research Applications
(Cyclopent-3-en-1-yl)methoxysilane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with biomolecules.
Medicine: Explored for its potential in developing new therapeutic agents.
Industry: Utilized in the production of specialty polymers and materials with unique properties.
Mechanism of Action
The mechanism of action of (Cyclopent-3-en-1-yl)methoxysilane involves its interaction with various molecular targets. The compound can form stable complexes with proteins and other biomolecules, influencing their function and activity. The pathways involved include:
Binding to active sites: The compound can bind to the active sites of enzymes, altering their catalytic activity.
Modulation of signaling pathways: It can modulate signaling pathways by interacting with key proteins involved in cellular communication.
Comparison with Similar Compounds
Similar Compounds
Triphenylsilane: A simpler analog without the cyclopentene and methoxy groups.
Cyclopent-3-en-1-ylmethoxy(dimethyl)silane: A similar compound with dimethyl groups instead of triphenyl groups.
Uniqueness
(Cyclopent-3-en-1-yl)methoxysilane is unique due to its combination of a cyclopentene ring, methoxy group, and triphenylsilane moiety
Properties
CAS No. |
144534-61-2 |
|---|---|
Molecular Formula |
C24H24OSi |
Molecular Weight |
356.5 g/mol |
IUPAC Name |
cyclopent-3-en-1-ylmethoxy(triphenyl)silane |
InChI |
InChI=1S/C24H24OSi/c1-4-14-22(15-5-1)26(23-16-6-2-7-17-23,24-18-8-3-9-19-24)25-20-21-12-10-11-13-21/h1-11,14-19,21H,12-13,20H2 |
InChI Key |
APKJTYCOLKNPHH-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CCC1CO[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




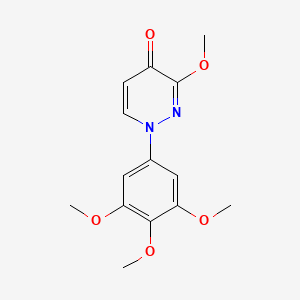
![7,7'-[Dodecane-1,12-diylbis(oxy)]bis(4-methyl-2H-1-benzopyran-2-one)](/img/structure/B12556361.png)
![Methyl {2-[2-(bromomethyl)phenyl]ethoxy}carbamate](/img/structure/B12556365.png)
![Silane, (1,1-dimethylethyl)[[(2R)-2-methyl-3-pentynyl]oxy]diphenyl-](/img/structure/B12556373.png)
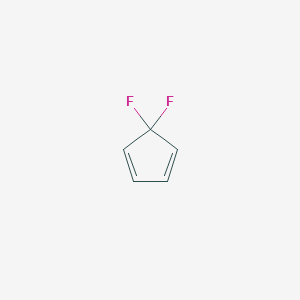

![1,2,3,4-Tetrahydrocyclohepta[b][1,4]diazepine](/img/structure/B12556387.png)
